(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide
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Overview
Description
“(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-triflyl phosphoramide” is a compound that has been described as a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums . It is also known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Scientific Research Applications
Organic Semiconductors for OLEDs
One study discussed the development of BODIPY-based organic semiconductors for OLED applications, highlighting the importance of structural design in achieving high performance in optoelectronic devices (Squeo & Pasini, 2020). This research area might benefit from advanced phosphoramide compounds in creating new materials with tailored properties for electronics.
Toxicology of Bisphenol Alternatives
Another study reviewed the carcinogenicity, reproductive toxicity, and endocrine disruption potential of bisphenol A (BPA) alternatives, emphasizing the need for safer chemicals in consumer products (den Braver-Sewradj, van Spronsen & Hessel, 2020). Complex phosphoramide derivatives could play a role in synthesizing new polymers with reduced health risks.
Environmental Pollutants Impact
Research on the contribution of environmental pollutants like BPA and phthalates to male infertility outlines the mechanisms by which these chemicals affect reproductive health, pointing out the urgent need for less harmful chemical substitutes (Lagos-Cabré & Moreno, 2012). Phosphoramide derivatives may offer alternatives with lower environmental and health impacts.
Catalytic Non-Enzymatic Kinetic Resolution
The field of asymmetric synthesis, particularly the catalytic non-enzymatic kinetic resolution of racemates, is crucial for producing enantiopure compounds. Advances in chiral catalyst development could be informed by the structural and functional versatility of complex phosphoramide compounds (Pellissier, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H17F15NO5PS/c38-33(39,40)21-9-19(10-22(15-21)34(41,42)43)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35(44,45)46)16-24(12-20)36(47,48)49)32(30)58-59(54,57-31(27)29)53-60(55,56)37(50,51)52/h1-16H,(H,53,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOIJQDZNFIXIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H17F15NO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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